REACTION_CXSMILES
|
C1O[C:4]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[CH:8][CH:7]=2)([CH3:5])[O:3]C1.C(O)(=O)C.O.[OH-].[Na+]>CO>[C:14]([NH:13][CH2:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:3])[CH3:5])=[CH:7][CH:8]=1)([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15] |f:3.4|
|
Name
|
N-BOC-p-aminomethylacetophenone ethylene ketal
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C1COC(C)(C2=CC=C(C=C2)CNC(=O)OC(C)(C)C)O1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed neutral with saturated aqueous NaCl solution
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating by evaporation
|
Type
|
CUSTOM
|
Details
|
is crystallised from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCC1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |